2,3-dihydro-1H-inden-2-yl({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine
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Description
This compound contains several functional groups, including an indenyl group, a pyridinyl group, and a piperazinyl group. The indenyl group is a polycyclic aromatic hydrocarbon derived from indene . The pyridinyl group is a nitrogen-containing aromatic ring, and the piperazinyl group is a type of secondary amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a polycyclic structure. The presence of nitrogen in the pyridinyl and piperazinyl groups would also introduce additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the nitrogen atoms. The pyridinyl group could potentially undergo reactions at the nitrogen atom, and the piperazinyl group could potentially undergo reactions at the nitrogen or the adjacent carbons .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of nitrogen might increase its polarity compared to compounds that only contain carbon and hydrogen .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]-2,3-dihydro-1H-inden-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5/c1-2-7-20-17-22(16-19(20)6-1)27-18-21-8-5-11-26-24(21)29-14-12-28(13-15-29)23-9-3-4-10-25-23/h1-11,22,27H,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRZKSNJYZXWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=N3)CNC4CC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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